

Application Notes and Protocols for cccDNA Quantification Following cis-ccc_R08 Treatment

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Compound of Interest

Compound Name: *cis-ccc_R08*

Cat. No.: *B10857090*

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Introduction

Covalently closed circular DNA (cccDNA) is a persistent form of viral genetic material that resides in the nucleus of infected host cells. In chronic Hepatitis B Virus (HBV) infection, cccDNA serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies.^{[1][2][3]} The quantification of cccDNA is therefore essential for evaluating the efficacy of novel antiviral agents that aim to eliminate or silence this viral reservoir.^{[4][5]} **cis-ccc_R08** is a flavonoid derivative identified as an inhibitor of HBV cccDNA.^[6] This document provides a detailed protocol for the quantification of HBV cccDNA from cell cultures treated with **cis-ccc_R08** using quantitative polymerase chain reaction (qPCR).

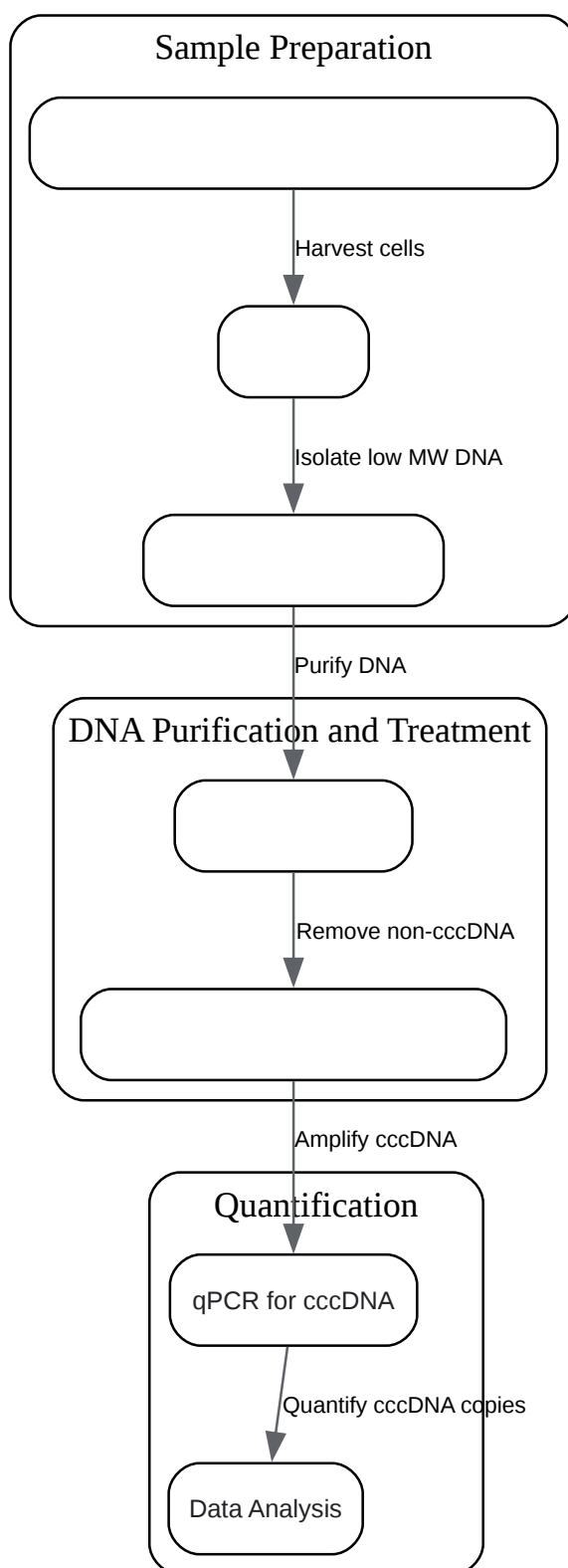
The protocol emphasizes the critical steps for specific cccDNA quantification, including the selective extraction of low-molecular-weight DNA and the enzymatic removal of contaminating viral DNA species, such as relaxed circular DNA (rcDNA) and double-stranded linear DNA (dsDNA).^{[2][7][8]}

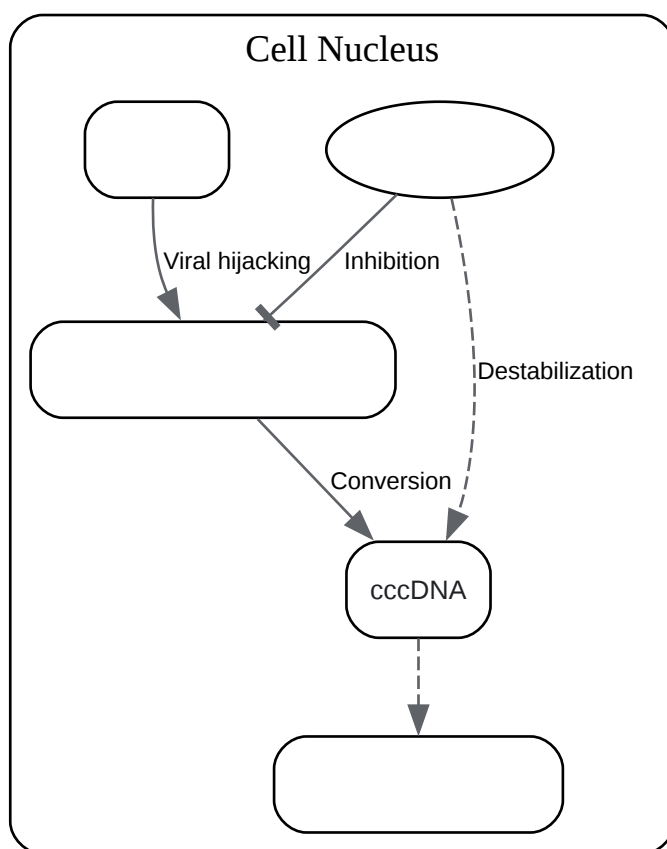
Experimental Principles

The accurate quantification of cccDNA by qPCR is challenging due to the presence of other viral DNA forms with identical or similar sequences.^[2] To overcome this, the protocol employs a multi-step approach:

- **Selective DNA Extraction:** A modified Hirt extraction method is used to selectively isolate low-molecular-weight, protein-free DNA, thereby enriching for cccDNA and reducing the amount of high-molecular-weight host genomic DNA and protein-bound viral DNA.[\[4\]](#)[\[8\]](#)[\[9\]](#)
- **Enzymatic Digestion of Contaminating DNA:** To specifically quantify cccDNA, samples are treated with a nuclease, such as T5 exonuclease or Plasmid-Safe™ ATP-dependent DNase (PSD). These enzymes preferentially degrade linear and nicked forms of DNA, leaving the supercoiled cccDNA intact.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[10\]](#)
- **Specific qPCR Amplification:** qPCR is performed using primers and probes that are designed to specifically amplify a region of the HBV genome present in the cccDNA molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Workflow





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